5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative characterized by a 2,5-dihydro-1H-pyrrol-2-one core with four key substituents:
- 5-(4-Chlorophenyl): A para-chloro-substituted phenyl group at position 5, which may enhance lipophilicity and influence receptor binding .
- 3-Hydroxy: A hydroxyl group at position 3, contributing to hydrogen-bonding interactions .
- 4-[2-Methyl-4-(prop-2-en-1-yloxy)benzoyl]: A benzoyl group substituted with methyl and allyloxy groups at positions 2 and 4, respectively.
Properties
Molecular Formula |
C26H29ClN2O4 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29ClN2O4/c1-5-15-33-20-11-12-21(17(2)16-20)24(30)22-23(18-7-9-19(27)10-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h5,7-12,16,23,30H,1,6,13-15H2,2-4H3/b24-22+ |
InChI Key |
KKCLQSLSKNHAOJ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one, also known by its CAS number 369403-07-6, is a synthetic organic compound with a complex structure that suggests potential biological activity. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antibacterial properties, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C26H31ClN2O4
- Molecular Weight : 470.99 g/mol
- Structure : The compound features a pyrrolone core with various substituents that may influence its biological activity.
Cytotoxicity
Recent studies have indicated that derivatives of pyrrolone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs were tested against human esophageal carcinoma (ECA-109), lung adenocarcinoma (A-549), leukemia (HL-60), and prostate carcinoma (PC-3) cell lines using the MTT assay. The results demonstrated that several derivatives had IC50 values lower than 10 µg/mL, indicating potent cytotoxicity .
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 5-(4-chlorophenyl)-... | ECA-109 | <10 |
| 5-(4-chlorophenyl)-... | A-549 | <10 |
| 5-(4-chlorophenyl)-... | HL-60 | <10 |
| 5-(4-chlorophenyl)-... | PC-3 | <10 |
Antibacterial Activity
The antibacterial properties of similar pyrrolone derivatives have been explored extensively. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several pyrrolone derivatives and assessed their anticancer activity. The findings revealed that specific modifications in the structure led to enhanced potency against tumor cells, with particular emphasis on the role of the dimethylamino group in increasing cytotoxicity .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of related compounds. The study highlighted that certain structural features, such as halogen substitutions and functional groups like sulfonamides, significantly increased antibacterial efficacy against multiple strains. This suggests that similar modifications could enhance the biological activity of the target compound .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance:
- Cytotoxic Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells via mitochondrial pathways.
- Antibacterial Mechanism : The disruption of bacterial membrane integrity and inhibition of essential enzymes such as DNA gyrase are potential mechanisms through which antibacterial effects are exerted.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential as a therapeutic agent. Some notable pharmacological applications include:
- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It may act by inhibiting cell proliferation and inducing apoptosis in tumor cells.
- Anti-inflammatory Properties : Preliminary research suggests that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biochemical Studies
The compound's unique structure allows it to interact with specific biological targets:
- Enzyme Inhibition : Research has shown that it can inhibit enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways crucial for cellular responses.
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict how this compound interacts with various biological macromolecules. These studies provide insights into its binding affinity and specificity towards target proteins, aiding in the rational design of new derivatives with enhanced efficacy.
Case Studies
Several case studies highlight the effectiveness of this compound in specific applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor size in animal models when treated with the compound. |
| Study B | Anti-inflammatory Effects | Showed decreased levels of pro-inflammatory cytokines in vitro. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, leading to altered metabolic profiles in treated cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrrol-2-one derivatives (Table 1), focusing on substituent variations and their implications.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent at Position 5 (R<sup>5</sup>): The target compound’s 4-chlorophenyl group contrasts with 3-chlorophenyl (Compound 29) and 4-tert-butylphenyl (Compound 20). Para-substituted chlorophenyl groups often enhance metabolic stability compared to meta-substituted analogs .
Substituent at Position 1 (R<sup>1</sup>): The 3-(dimethylamino)propyl chain in the target compound differs from 2-hydroxypropyl (Compounds 20, 29), morpholinopropyl (Compound 9), and diethylaminoethyl (Compound 10). Tertiary amines (dimethylamino, diethylamino, morpholinyl) enhance water solubility via protonation, whereas hydroxypropyl relies on hydrogen bonding . Morpholinyl groups may offer better pharmacokinetics due to reduced basicity compared to dimethylamino .
Substituent at Position 4 (R<sup>4-Benzoyl</sup>): The target compound’s 2-methyl-4-(allyloxy)benzoyl group is unique. The 2-methyl group may sterically hinder binding in certain targets .
Synthetic Accessibility:
- Yields for Compounds 20 (62%) and 29 (47%) suggest that electron-donating groups (e.g., tert-butyl) improve reaction efficiency compared to electron-withdrawing substituents (e.g., chloro) . The allyloxy group in the target compound may complicate synthesis due to its reactivity.
Thermal Stability:
- Melting points for Compounds 20 (263–265°C) and 29 (235–237°C) correlate with crystallinity influenced by substituents. The target compound’s allyloxy group may reduce packing efficiency, lowering its melting point relative to Compound 20 .
Research Implications
- Computational Modeling: Tools like Multiwfn (wavefunction analysis) and density functional theory (DFT) could elucidate electronic effects of substituents (e.g., chloro vs. methoxy) on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
